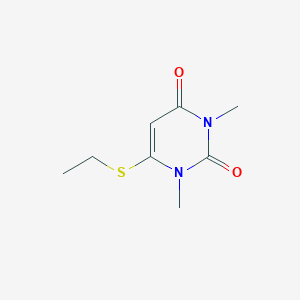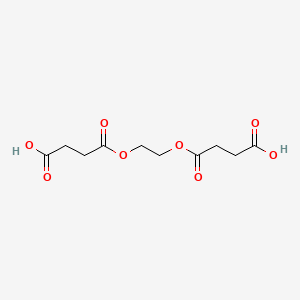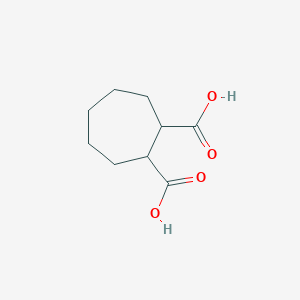
7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel solvatochromism, aggregation induced emission (AIE) based fluorescent probe . It has been synthesized via a one-pot multi-component reaction system under ultrasonication method . The synthesized compound produces red emission in both solid and liquid states .
Synthesis Analysis
The compound was synthesized via Knoevenagel condensation of salicylaldehyde derivatives with 4-nitrophenylacetonitrile and then cyclization reaction . The synthesized compound was characterized using different instrumental techniques namely, Fourier transform infrared spectroscopy (FTIR), Proton nuclear magnetic resonance spectroscopy (1H NMR), Mass spectrometer, Scanning electron microscope (SEM), Energy dispersive X-ray analysis (EDAX), Thermal gravimetric analysis (TGA), Transmission electron microscopy (TEM), UV−Vis spectrometry and Fluorescence spectrophotometer .Molecular Structure Analysis
The coumarin molecules with 7-(N,N-diethylamino) substitution and aryl azo (Ar–N=N-) at 3-position were synthesized . They were found to be fluorescent despite the presence of azo group . The azo group rotation was blocked by complexing with -BF2, so as to get a red shift in absorption .Chemical Reactions Analysis
The azo molecules show charge transfer, whereas BF2-complexes do not . The dipole moment ratios between the ground and excited states calculated suggest highly polar excited state and an intra-molecular charge transfer at the excited state in the case of azo dyes .Physical And Chemical Properties Analysis
The synthesized compound produces red emission in both solid and liquid states . It has been characterized using different instrumental techniques .Mecanismo De Acción
Target of Action
It is known that dnc is a coumarin derivative , and coumarin derivatives are often used as dyes due to their excellent light conversion capability .
Mode of Action
DNC exhibits unique fluorescence properties due to its interaction with light. It shows solvatochromic properties and aggregation-induced emission (AIE) activities . DNC emits peculiar dual fluorescence, which is assigned to the emission based on the inhibition of twisted intramolecular charge transfer (TICT) state formation and the emission from the TICT state respectively .
Biochemical Pathways
It is known that dnc exhibits aggregation-induced emission (aie) properties . AIE is a phenomenon where certain compounds, which are non-emissive in solution, become highly emissive when aggregated. This property is often utilized in bioimaging applications .
Result of Action
The result of DNC’s action is primarily observed in its unique fluorescence properties. DNC exhibits peculiar dual fluorescence, which is assigned to the emission based on the inhibition of TICT state formation and the emission from the TICT state respectively . This property makes DNC useful in various applications, including bioimaging .
Action Environment
The action, efficacy, and stability of DNC can be influenced by various environmental factors. For instance, the fluorescence properties of DNC can be affected by the presence of other compounds, the pH of the environment, and the temperature
: Substituent Effect on AIE mechanism of two coumarin derivatives : 7-(Diethylamino)-4-(trifluoromethyl)coumarin
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate to form ethyl 4-nitrophenylacetoacetate, which is then reacted with diethylamine and methyl iodide to yield the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "diethylamine", "methyl iodide" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 4-nitrophenylacetoacetate.", "Step 2: Reaction of ethyl 4-nitrophenylacetoacetate with diethylamine in the presence of a base such as sodium ethoxide to form the intermediate product.", "Step 3: Methylation of the intermediate product with methyl iodide in the presence of a base such as potassium carbonate to yield the final product, 7-(Diethylamino)-4-methyl-3-(4-nitrophenyl)-2H-1-benzopyran-2-one." ] } | |
Número CAS |
36840-73-0 |
Fórmula molecular |
C20H20N2O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
7-(diethylamino)-4-methyl-3-(4-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C20H20N2O4/c1-4-21(5-2)16-10-11-17-13(3)19(20(23)26-18(17)12-16)14-6-8-15(9-7-14)22(24)25/h6-12H,4-5H2,1-3H3 |
Clave InChI |
VMXKKBJEEJZKLF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one](/img/structure/B3065236.png)
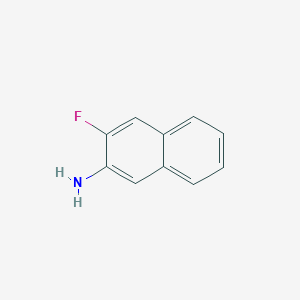
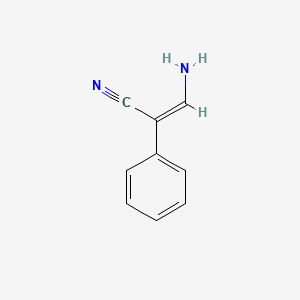
![2-Aminomethylbicyclo[2.2.2]octane](/img/structure/B3065247.png)
![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester](/img/structure/B3065251.png)




